molecular formula C18H26N2O3 B5552625 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride

4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride

Cat. No. B5552625
M. Wt: 318.4 g/mol
InChI Key: XEHMFSROZDUEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride, also known as PBOX-15, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBOX-15 belongs to the class of oxazepane compounds and has been shown to exhibit anti-cancer and anti-inflammatory properties.

Scientific Research Applications

4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancers. In addition to its anti-cancer properties, 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has also been shown to exhibit anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride is not fully understood. However, it has been proposed that 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride induces apoptosis in cancer cells by activating the caspase pathway. 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. The inhibition of NF-κB pathway by 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has been found to induce apoptosis in cancer cells while sparing normal cells. 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has also been found to inhibit the growth and proliferation of cancer cells. In addition to its anti-cancer effects, 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has several advantages for lab experiments. It exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride is also stable and easy to synthesize, making it readily available for research purposes. However, 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride. One direction is to investigate the potential of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride in combination with other anti-cancer drugs for enhanced efficacy. Another direction is to explore the use of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride in combination with immunotherapy for the treatment of cancer. Additionally, the mechanism of action of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride needs to be further elucidated to fully understand its anti-cancer and anti-inflammatory effects. Further studies are also needed to investigate the potential of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride for the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion
4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride is a promising compound that exhibits anti-cancer and anti-inflammatory properties. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for cancer therapy. The synthesis method has been optimized to yield high purity and high yield of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride. Future research on 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride should focus on investigating its potential in combination with other anti-cancer drugs, exploring its use in combination with immunotherapy, and elucidating its mechanism of action.

Synthesis Methods

The synthesis of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride involves a multi-step process that begins with the reaction of 4-piperidinemethanol with 3-(4-chlorobenzoyl)propionic acid. The resulting intermediate is then converted to the final product by reacting it with 6-chloro-1,4-benzoxazepine. The final product is obtained as a hydrochloride salt. The synthesis method has been optimized to yield high purity and high yield of 4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride.

properties

IUPAC Name

(6-hydroxy-1,4-oxazepan-4-yl)-[3-(piperidin-4-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-17-12-20(8-9-23-13-17)18(22)16-3-1-2-15(11-16)10-14-4-6-19-7-5-14/h1-3,11,14,17,19,21H,4-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHMFSROZDUEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)C(=O)N3CCOCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Piperidin-4-ylmethyl)benzoyl]-1,4-oxazepan-6-OL

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